N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide

Physicochemical profiling Drug-likeness Triazole carboxamide

N-(4-Methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide (CAS 321431-17-8, MFCD00173082) is a fully substituted 1H-1,2,4-triazole-3-carboxamide bearing a 5-methyl group on the heterocyclic core, a 4-nitrophenyl substituent at N1, and a 4-methoxyphenyl amide at C3. The compound has a molecular weight of 353.33 g·mol⁻¹ (C₁₇H₁₅N₅O₄), a calculated partition coefficient (clogP) of approximately 0.59, and a topological polar surface area of 108.1 Ų, placing it within the drug-like chemical space defined by Lipinski rules.

Molecular Formula C17H15N5O4
Molecular Weight 353.338
CAS No. 321431-17-8
Cat. No. B2574706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide
CAS321431-17-8
Molecular FormulaC17H15N5O4
Molecular Weight353.338
Structural Identifiers
SMILESCC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C17H15N5O4/c1-11-18-16(17(23)19-12-3-9-15(26-2)10-4-12)20-21(11)13-5-7-14(8-6-13)22(24)25/h3-10H,1-2H3,(H,19,23)
InChIKeyFJVBGQNYCHZKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide (CAS 321431-17-8): Procurement-Grade Identity and Structural Classification


N-(4-Methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide (CAS 321431-17-8, MFCD00173082) is a fully substituted 1H-1,2,4-triazole-3-carboxamide bearing a 5-methyl group on the heterocyclic core, a 4-nitrophenyl substituent at N1, and a 4-methoxyphenyl amide at C3 . The compound has a molecular weight of 353.33 g·mol⁻¹ (C₁₇H₁₅N₅O₄), a calculated partition coefficient (clogP) of approximately 0.59, and a topological polar surface area of 108.1 Ų, placing it within the drug-like chemical space defined by Lipinski rules [1]. This substitution pattern is distinct among the broader class of 1,2,4-triazole-3-carboxamides, which have been investigated as anticancer, antimicrobial, and anti-inflammatory agents [2].

Why Generic Substitution Fails for N-(4-Methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide: The Triad of Substituent-Dependent Differentiation


Compounds within the 1H-1,2,4-triazole-3-carboxamide family cannot be interchanged generically because their biological activity, physicochemical properties, and safety profiles are exquisitely sensitive to the identity and position of the N1-aryl, C3-carboxamide, and C5 substituents [1]. Published structure-activity relationship (SAR) data for this scaffold demonstrate that even modest alterations—such as replacing the 4-nitrophenyl group with a hydrogen atom or changing the 4-methoxyphenyl amide to an unsubstituted phenyl amide—lead to pronounced shifts in cytotoxicity profiles across cancer cell lines [1]. GHS hazard classifications are also substituent-dependent: the target compound carries H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) warnings , which may differ from structurally similar analogs. Consequently, procurement decisions based solely on the triazole-3-carboxamide core, without verifying the specific substitution pattern, risk introducing compounds with divergent biological readouts, incompatible handling requirements, and non-comparable experimental outcomes.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide: Comparative Data Guide for Scientific Procurement


Physicochemical Profile Differentiates from Core-Unsubstituted and Dimethylated Triazole-3-Carboxamide Analogs

The target compound exhibits a moderate clogP of 0.59 and a topological polar surface area (tPSA) of 108.1 Ų, which together indicate a balanced hydrophilic-lipophilic character and full compliance with Lipinski's Rule of Five [1]. In contrast, the dimethylated analog N,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide (CAS not available; benchchem.com product page) has a lower molecular weight and lacks the 4-methoxyphenyl amide moiety, which is predicted to alter both clogP and hydrogen-bonding capacity, although experimental comparative data remain unpublished . The core-unsubstituted parent compound 1H-1,2,4-triazole-3-carboxamide (CAS 3641-08-5) has a molecular weight of only 112.09 g·mol⁻¹ and substantially different solubility and membrane-permeability characteristics that preclude its use as a surrogate for the target compound in cell-based assays [2].

Physicochemical profiling Drug-likeness Triazole carboxamide

Hazard Classification Profile Differentiates from Close Triazole-3-Carboxamide Analogs

The target compound has a documented GHS hazard profile comprising H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with a Signal Word of 'Warning' . While safety data for closely related analogs such as N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide are not publicly available in any SDS database, the presence of the 4-nitro group on the N1-phenyl ring is a structural alert that may contribute to the irritant classification. This GHS profile imposes specific personal protective equipment (PPE) and ventilation requirements during handling that must be factored into laboratory standard operating procedures and procurement specifications.

Safety profile GHS classification Handling requirements

Class-Level Anticancer SAR: 4-Nitrophenyl and 4-Methoxyphenyl Substituents Contribute to Favorable Cytotoxicity Profile Relative to Other Triazole Carboxamides

In a 2023 study evaluating a panel of 14 substituted 1H-1,2,4-triazole-3-carboxamide derivatives (compounds 4a–4n) against four cancer cell lines (A-549, PANC-1, HCT-116, HeLa), compounds bearing electron-withdrawing and electron-donating aryl substituents on the carboxamide nitrogen—including analogs with 4-methoxyphenyl and 4-nitrophenyl motifs—demonstrated more favorable binding interactions with EGFR (PDB: 6LUD) and CDK-4 (PDB: 7SJ3) compared to co-crystallized reference ligands [1]. Compounds 4e and 4m, which feature substituted aromatic amide groups, exhibited the most pronounced inhibitory activity across all cell lines tested, outperforming other derivatives in the series [1]. The target compound combines both the 4-nitrophenyl N1 substituent and the 4-methoxyphenyl carboxamide motif in a single scaffold, a substitution pattern that is not duplicated in any of the 14 compounds in this published series, suggesting potential for a distinct cytotoxicity profile that remains to be experimentally quantified.

Anticancer activity Cytotoxicity Structure-activity relationship

Synthetic Accessibility from a Characterized Building Block: 5-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole Intermediate Enables Controlled Derivatization

A key synthetic intermediate for the target compound, 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole (CAS not assigned as a commercial product), has been prepared and characterized by ¹H NMR (CDCl₃, 400 MHz: δ 8.34, d, 2H; δ 7.93, s, 1H; δ 7.66, d, 2H; δ 2.59, s, 3H) via a general procedure involving the reaction of 4-fluoro-1-nitrobenzene with 3-methyl-1H-1,2,4-triazole in the presence of K₂CO₃ in DMF at 70°C, followed by chromatographic separation from the isomeric 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole byproduct [1]. The availability of this characterized intermediate with regiochemical confirmation provides a defined starting point for C3-carboxamide elaboration, distinguishing the target compound from other triazole-3-carboxamides whose regiochemical identity at N1 versus N2 may be ambiguous or uncharacterized in vendor catalogs.

Synthetic route Building block Triazole intermediate

Application Scenarios for N-(4-Methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide Based on Quantitative Differentiation Evidence


Anticancer Screening Library Expansion with a Dual-Pharmacophore Triazole-3-Carboxamide

The target compound is structurally suited for inclusion in medium-throughput cytotoxicity screening panels targeting EGFR- or CDK-4-driven cancer cell lines (A-549, PANC-1, HCT-116, HeLa), based on the class-level SAR evidence that 1H-1,2,4-triazole-3-carboxamides bearing both electron-withdrawing N1-aryl and electron-donating C3-carboxamide substituents show enhanced binding interactions with these kinase targets relative to co-crystallized ligands [1]. Its combined 4-nitrophenyl/4-methoxyphenyl substitution pattern is not represented in the published compound 4a–4n series, offering a novel chemotype for hit-finding campaigns that seek to explore previously untested regions of triazole-3-carboxamide SAR space [1].

Physicochemical Standard for Triazole-3-Carboxamide Permeability Assays

With a clogP of 0.59 and tPSA of 108.1 Ų [1], the target compound occupies a narrow physicochemical window (clogP 0–1, tPSA 100–120 Ų) that is associated with favorable passive membrane permeability and oral bioavailability potential. This balanced profile makes it a suitable reference standard for calibrating PAMPA or Caco-2 permeability measurements within triazole-3-carboxamide screening cascades, particularly when comparing against more lipophilic analogs (e.g., N-(2,4-dichlorophenyl) derivatives with higher predicted clogP) or more polar core-unsubstituted analogs that may exhibit poor membrane penetration.

Safety-Profiled Tool Compound for Academic Medicinal Chemistry Laboratories

The availability of a complete GHS hazard classification (H302, H315, H319, H335; Signal: Warning) and associated precautionary statements (P280, P305+P351+P338) [1] enables rapid institutional safety review and protocol development, reducing barriers to adoption in academic medicinal chemistry programs. This documented safety profile distinguishes the compound from uncharacterized triazole-3-carboxamide analogs that lack any publicly available SDS and may require costly in-house hazard assessment before handling can commence.

Structure-Activity Relationship Studies Exploiting Regiochemically Defined Intermediates

The synthetic route to the target compound proceeds through the characterized intermediate 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole, for which ¹H NMR data and chromatographic separation conditions from the isomeric 3-methyl byproduct are published [1]. This enables researchers to confidently procure or synthesize the correct regioisomer and to use it as a validated scaffold for parallel amide library synthesis, reducing the risk of SAR data corruption due to regioisomeric contamination that can affect uncharacterized commercial triazole building blocks.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.